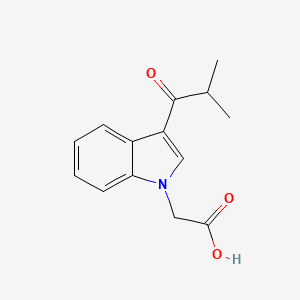

(3-Isobutyryl-indol-1-yl)-acetic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(3-Isobutyryl-indol-1-yl)-acetic acid: is a synthetic organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their wide range of biological activities and applications in medicinal chemistry. This compound is characterized by the presence of an indole ring substituted with an isobutyryl group and an acetic acid moiety.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (3-Isobutyryl-indol-1-yl)-acetic acid typically involves the following steps:

Formation of the Indole Core: The indole core can be synthesized through various methods, such as the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes.

Introduction of the Isobutyryl Group: The isobutyryl group can be introduced through Friedel-Crafts acylation, where the indole is reacted with isobutyryl chloride in the presence of a Lewis acid catalyst like aluminum chloride.

Attachment of the Acetic Acid Moiety: The acetic acid moiety can be introduced through a nucleophilic substitution reaction, where the indole derivative is reacted with a suitable acetic acid derivative, such as bromoacetic acid, under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and reaction conditions are carefully selected to maximize yield and minimize by-products.

Analyse Des Réactions Chimiques

Types of Reactions

(3-Isobutyryl-indol-1-yl)-acetic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the carbonyl group in the isobutyryl moiety to an alcohol.

Substitution: The indole ring can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Electrophilic reagents such as bromine or nitric acid can be used for halogenation or nitration, respectively.

Major Products Formed

Oxidation: Oxo derivatives of this compound.

Reduction: Alcohol derivatives of the compound.

Substitution: Halogenated or nitrated indole derivatives.

Applications De Recherche Scientifique

Anti-Inflammatory Properties

Research indicates that indole derivatives, including (3-Isobutyryl-indol-1-yl)-acetic acid, may exhibit anti-inflammatory effects. For example, indole-3-acetic acid has been shown to alleviate lipopolysaccharide (LPS)-induced inflammation in macrophages by modulating the expression of pro-inflammatory cytokines such as interleukin-1β and interleukin-6 . This suggests that this compound could have similar mechanisms and be beneficial in treating inflammatory conditions.

Antioxidant Activity

Indole derivatives are also recognized for their antioxidant properties. The ability to scavenge free radicals and reduce oxidative stress is crucial in preventing cellular damage, which is implicated in various diseases . The potential of this compound to act as an antioxidant could make it valuable in therapeutic formulations aimed at combating oxidative stress-related disorders.

Cosmetic Applications

The cosmetic industry is increasingly interested in compounds with skin-beneficial properties. The formulation of topical products using this compound could leverage its anti-inflammatory and antioxidant characteristics to develop effective skincare products. Studies have shown that formulations incorporating indole derivatives can enhance skin hydration and improve overall skin health .

Case Studies

- Topical Formulations : A study explored the use of indole derivatives in creams and lotions, demonstrating significant improvements in skin hydration and reduction of irritation when applied topically .

- Wound Healing : Preliminary investigations suggest that compounds similar to this compound may promote wound healing through anti-inflammatory mechanisms, making them candidates for further research in dermatological applications .

Mécanisme D'action

The mechanism of action of (3-Isobutyryl-indol-1-yl)-acetic acid involves its interaction with specific molecular targets and pathways. The indole ring can interact with various enzymes and receptors, modulating their activity. The isobutyryl and acetic acid moieties may contribute to the compound’s binding affinity and specificity. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparaison Avec Des Composés Similaires

Similar Compounds

Indole-3-acetic acid: A naturally occurring plant hormone with similar structural features.

(3-Acetyl-indol-1-yl)-acetic acid: A structurally related compound with an acetyl group instead of an isobutyryl group.

(3-Propionyl-indol-1-yl)-acetic acid: Another related compound with a propionyl group.

Uniqueness

(3-Isobutyryl-indol-1-yl)-acetic acid is unique due to the presence of the isobutyryl group, which may impart distinct chemical and biological properties compared to its analogs. This uniqueness can influence its reactivity, binding affinity, and overall biological activity, making it a valuable compound for research and potential therapeutic applications.

Activité Biologique

(3-Isobutyryl-indol-1-yl)-acetic acid is a compound that has garnered attention for its potential biological activities, particularly in the fields of cancer research and pharmacology. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be described by its IUPAC name, which reflects its indole moiety and acetic acid functional group. The compound is characterized by the presence of an isobutyryl group attached to the indole ring, which may influence its biological activity.

The biological activity of this compound is believed to involve several mechanisms:

- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in cancer cell proliferation.

- Cell Cycle Modulation : It has been suggested that this compound can affect the cell cycle, leading to apoptosis in cancer cells.

- Anti-inflammatory Effects : Some studies indicate that it may exhibit anti-inflammatory properties, which could be beneficial in various pathological conditions.

Cytotoxicity Studies

Research has demonstrated the cytotoxic effects of this compound against various cancer cell lines. A notable study evaluated its efficacy against human liver (HepG2), colon (HT-29), and breast (MCF-7) cancer cell lines using the MTT assay. The results indicated significant inhibition of cell viability, suggesting its potential as an anti-cancer agent.

| Cell Line | IC50 Value (µM) | Mechanism |

|---|---|---|

| HepG2 | 15 | Apoptosis induction |

| HT-29 | 20 | Cell cycle arrest |

| MCF-7 | 18 | Enzyme inhibition |

In Vivo Studies

In vivo studies have further supported the anti-cancer potential of this compound. Animal models treated with this compound showed reduced tumor growth and improved survival rates compared to control groups. These findings highlight the compound's promise as a therapeutic agent.

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, it is useful to compare it with similar compounds that also possess indole structures:

Propriétés

IUPAC Name |

2-[3-(2-methylpropanoyl)indol-1-yl]acetic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NO3/c1-9(2)14(18)11-7-15(8-13(16)17)12-6-4-3-5-10(11)12/h3-7,9H,8H2,1-2H3,(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRYCYXQTQVFFNH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(=O)C1=CN(C2=CC=CC=C21)CC(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.